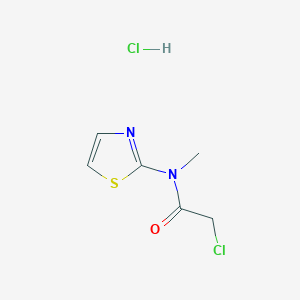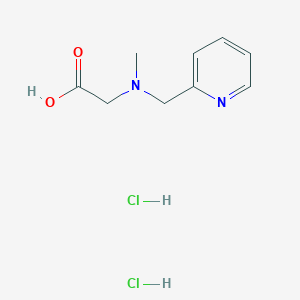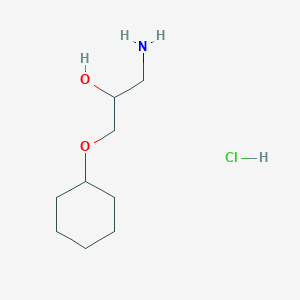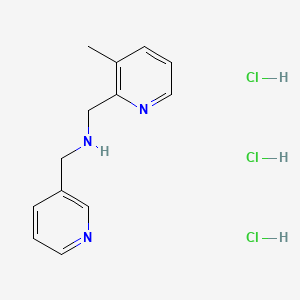
(3-Methyl-pyridin-2-ylmethyl)-pyridin-3-ylmethyl-amine trihydrochloride
Descripción general
Descripción
(3-Methyl-pyridin-2-ylmethyl)-pyridin-3-ylmethyl-amine trihydrochloride, otherwise known as MPT-T, is an organic compound with a wide range of applications in scientific research. It is a member of the pyridinium family, and is used in many different laboratory experiments due to its versatile nature.
Aplicaciones Científicas De Investigación
MPT-T has a variety of applications in scientific research. It has been used as a reagent in organic synthesis, as a catalyst in the synthesis of organic compounds, as a ligand in coordination chemistry, and as a spectroscopic reference material. It has also been used as a fluorescent probe in fluorescence spectroscopy, as a fluorescent indicator in pH measurements, and as a fluorescent dye in microscopy.
Mecanismo De Acción
The mechanism of action of MPT-T is still not fully understood. It is believed to act as a Lewis acid, forming a complex with a Lewis base, such as an amine or an alcohol. This complex can then undergo various reactions, such as esterification, elimination, or nucleophilic substitution.
Biochemical and Physiological Effects
The biochemical and physiological effects of MPT-T are not well understood. However, it is believed to be non-toxic and non-irritating, and has been used as a reagent in many biochemical and physiological experiments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MPT-T has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and is stable in a variety of solvents. It is also non-toxic and non-irritating, making it safe to use in laboratory experiments. However, it is not soluble in water, and its solubility in organic solvents is limited.
Direcciones Futuras
There are several potential future directions for the use of MPT-T. It could be used in the development of new catalysts and reagents for organic synthesis, or as a fluorescent probe in biological experiments. It could also be used as a fluorescent indicator in various analytical techniques, such as HPLC and spectroscopy. Additionally, it could be used as a fluorescent dye for imaging and microscopy applications.
Propiedades
IUPAC Name |
N-[(3-methylpyridin-2-yl)methyl]-1-pyridin-3-ylmethanamine;trihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3.3ClH/c1-11-4-2-7-16-13(11)10-15-9-12-5-3-6-14-8-12;;;/h2-8,15H,9-10H2,1H3;3*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIHVBRBMKUBLIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)CNCC2=CN=CC=C2.Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Cl3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Methyl-pyridin-2-ylmethyl)-pyridin-3-ylmethyl-amine trihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





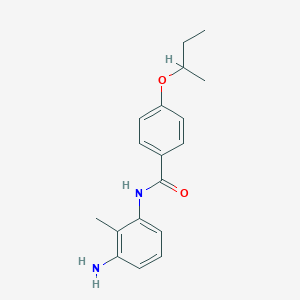



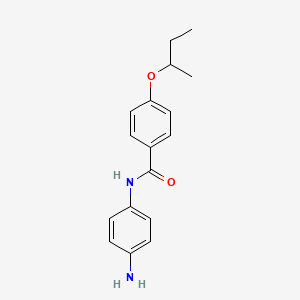
![N-(5-Amino-2-fluorophenyl)-2-[2-(sec-butyl)-phenoxy]acetamide](/img/structure/B1388944.png)


![N-(5-Amino-2-fluorophenyl)-2-[2-(sec-butyl)-phenoxy]propanamide](/img/structure/B1388947.png)
